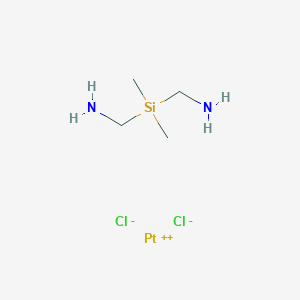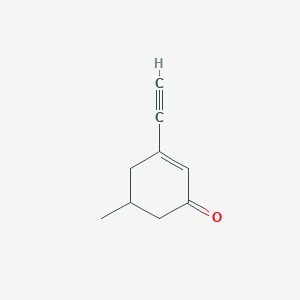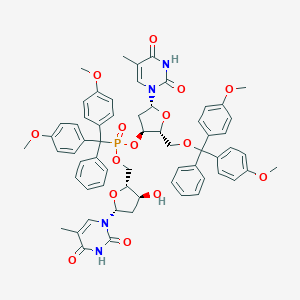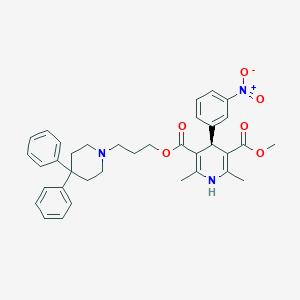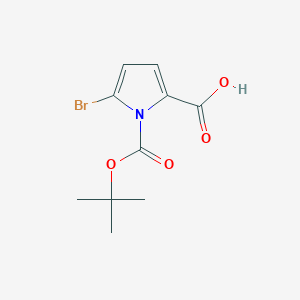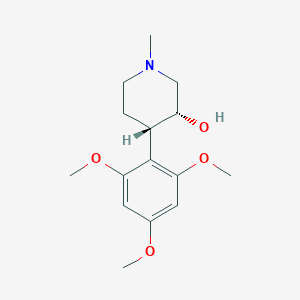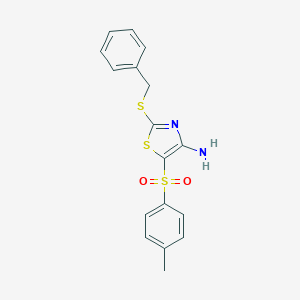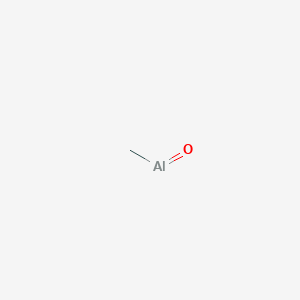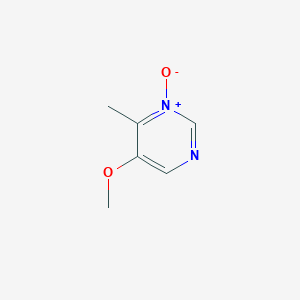
5-Methoxy-6-methyl-1-oxidopyrimidin-1-ium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Methoxy-6-methylpyrimidine 1-oxide is a heterocyclic aromatic compound that belongs to the pyrimidine family Pyrimidines are six-membered rings containing two nitrogen atoms at positions 1 and 3
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methoxy-6-methylpyrimidine 1-oxide typically involves the oxidation of 5-methoxy-6-methylpyrimidine. One common method is the use of hydrogen peroxide as an oxidizing agent in the presence of a catalyst such as acetic acid. The reaction is carried out under controlled temperature and pH conditions to ensure the selective formation of the 1-oxide derivative.
Industrial Production Methods
Industrial production of 5-Methoxy-6-methylpyrimidine 1-oxide may involve large-scale oxidation processes using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to higher yields and purity of the final product. The use of environmentally friendly oxidizing agents and catalysts is also a focus in industrial settings to minimize waste and reduce environmental impact.
Chemical Reactions Analysis
Types of Reactions
5-Methoxy-6-methylpyrimidine 1-oxide can undergo various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more highly oxidized derivatives.
Reduction: Reduction reactions can convert the 1-oxide back to the parent pyrimidine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, acetic acid, and other peroxides.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles such as amines and thiols.
Major Products
Oxidation: Formation of higher oxides or hydroxylated derivatives.
Reduction: Regeneration of 5-methoxy-6-methylpyrimidine.
Substitution: Formation of various substituted pyrimidine derivatives depending on the reagents used.
Scientific Research Applications
5-Methoxy-6-methylpyrimidine 1-oxide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the production of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-Methoxy-6-methylpyrimidine 1-oxide involves its interaction with various molecular targets. In biological systems, it may act by inhibiting specific enzymes or interacting with nucleic acids. The exact pathways and targets can vary depending on the specific application and the biological context.
Comparison with Similar Compounds
Similar Compounds
- 5-Methoxy-4-methylpyrimidine 1-oxide
- 6-Methoxy-5-methylpyrimidine 1-oxide
- 4,5-Dimethoxypyrimidine 1-oxide
Uniqueness
5-Methoxy-6-methylpyrimidine 1-oxide is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both methoxy and methyl groups at distinct positions on the pyrimidine ring can lead to unique interactions with biological targets and distinct chemical properties compared to other pyrimidine derivatives.
Properties
CAS No. |
114969-98-1 |
|---|---|
Molecular Formula |
C6H8N2O2 |
Molecular Weight |
140.14 g/mol |
IUPAC Name |
5-methoxy-6-methyl-1-oxidopyrimidin-1-ium |
InChI |
InChI=1S/C6H8N2O2/c1-5-6(10-2)3-7-4-8(5)9/h3-4H,1-2H3 |
InChI Key |
JZZNUIIELZOMMK-UHFFFAOYSA-N |
SMILES |
CC1=[N+](C=NC=C1OC)[O-] |
Canonical SMILES |
CC1=[N+](C=NC=C1OC)[O-] |
Synonyms |
Pyrimidine, 5-methoxy-4-methyl-, 3-oxide (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


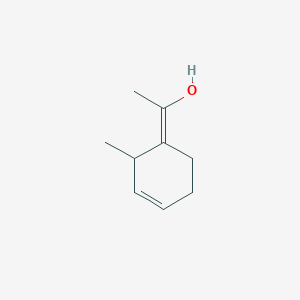

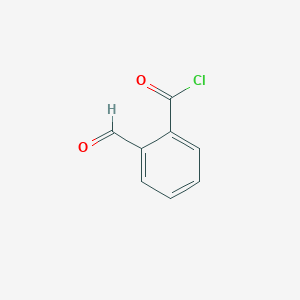
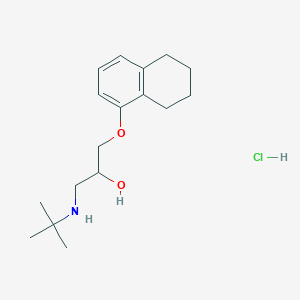
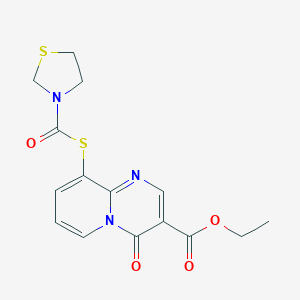
![[[(2R,3S,4R,5R)-5-(2-amino-6-oxo-3H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphinimyl] [hydroxy-[1-(2-nitrophenyl)ethoxy]phosphoryl] hydrogen phosphate](/img/structure/B55145.png)
